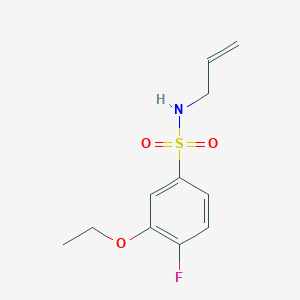

N-allyl-3-ethoxy-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-allyl-3-ethoxy-4-fluorobenzenesulfonamide is a compound within the broader class of benzenesulfonamides. Benzenesulfonamides have been extensively studied for their diverse chemical properties and potential applications in various fields, including organic synthesis and materials science.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including N-allyl-3-ethoxy-4-fluorobenzenesulfonamides, typically involves reactions with primary amines and sulfonyl chlorides. For example, N-benzyl-4-methylbenzenesulfonamides are prepared via a two-step process that starts with the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of benzenesulfonamides. For instance, the crystal structure analysis of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide reveals intermolecular interactions that contribute to its three-dimensional architecture (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, including fluorination, which can significantly affect their properties and potential applications. For example, N-fluorobenzenesulfonimide has been used as an electrophilic fluorinating agent, demonstrating its utility in the selective introduction of fluorine atoms into organic molecules (Teare et al., 2007).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting points, and crystal structure, are crucial for their practical applications. Detailed crystallographic studies, such as those performed on N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, provide valuable information about the molecular and supramolecular architecture influencing these properties (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, including reactivity with various reagents, stability under different conditions, and the ability to participate in a wide range of chemical reactions, are essential for synthesizing and modifying these compounds for specific applications. Studies on the reactivity of N-fluorobenzenesulfonimide highlight the versatility of benzenesulfonamides in organic synthesis (Teare et al., 2007).

Mécanisme D'action

Target of Action

It is known that fluoro-organic compounds, such as n-fluorobenzenesulfonimide, are prominent in various areas of the chemical sciences, particularly in pharmaceutical chemistry . They often target (hetero)aromatic C–H bonds for direct fluorination and amination .

Mode of Action

N-allyl-3-ethoxy-4-fluorobenzenesulfonamide likely interacts with its targets through a process of direct fluorination and amination of (hetero)aromatic C–H bonds . This process is facilitated by N-fluorobenzenesulfonimide, a commonly used electrophilic fluorinating agent .

Biochemical Pathways

The direct fluorination and amination of (hetero)aromatic c–h bonds can lead to the creation of fluoroarenes . These compounds are important structural motifs in medicinal chemistry and display a broad spectrum of biological and pharmacological activities .

Result of Action

The introduction of fluorine into organic molecules can significantly alter their chemical properties and biological activities .

Safety and Hazards

Propriétés

IUPAC Name |

3-ethoxy-4-fluoro-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3S/c1-3-7-13-17(14,15)9-5-6-10(12)11(8-9)16-4-2/h3,5-6,8,13H,1,4,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHAIEBAOXESES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Ethoxy-4-fluorophenyl)sulfonyl]prop-2-enylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S)-2-oxo-3-azepanyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5108581.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B5108594.png)

![(1R*,5S*)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5108605.png)

![1-ethyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5108607.png)

![1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5108624.png)

![ethyl 4-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5108625.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5108638.png)

![1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5108642.png)